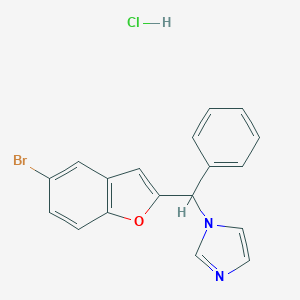
1-(2-Chlorophenyl)cyclopropanecarbonitrile
Descripción general
Descripción
1-(2-Chlorophenyl)cyclopropanecarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Crystalline Properties
- The structural analysis of related chlorophenyl cyclopropanecarbonitriles has been conducted through crystallography, revealing distinct molecular conformations and intermolecular interactions. These studies contribute to our understanding of their chemical behavior and potential applications in material science and molecular engineering (Asiri et al., 2011).
Catalysis and Synthetic Applications
- Cyclopropenium ions, closely related to the structural motif of 1-(2-Chlorophenyl)cyclopropanecarbonitrile, have been identified as efficient organocatalysts for the Beckmann rearrangement. This showcases their utility in synthetic organic chemistry for converting ketoximes to amides/lactams, opening new pathways for chemical synthesis (Srivastava et al., 2010).
Reactivity and Transformation Studies
- Research has demonstrated the reactivity of donor-acceptor cyclopropanes with iodobenzene dichloride, leading to chlorinated ring-opened products. This transformation is applicable to various donor and acceptor groups, indicating the versatility of cyclopropanecarbonitriles in synthetic chemistry (Garve et al., 2014).
Phase Equilibria Studies
- Phase equilibria studies involving cyclopropanecarbonitrile have been conducted to understand their behavior in different temperature and pressure conditions. This research is essential for the development of chemical processes and the synthesis of new materials (Giles & Wilson, 2006).
Photochemical Reactions
- The study of photochemical reactions involving cyclopropanes similar to this compound has revealed the generation of unique radical species and cations. These findings have implications for understanding reaction mechanisms and designing light-mediated synthetic routes (Miranda et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTBYZDCUXBPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437987 | |
| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122143-18-4 | |
| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
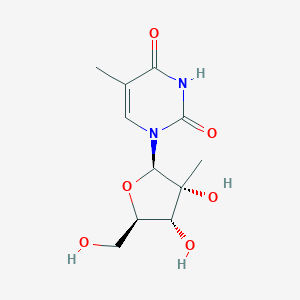

![ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]-](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
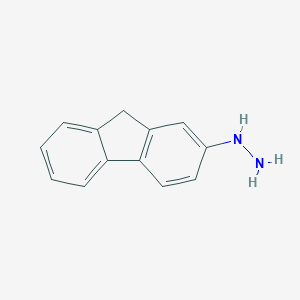

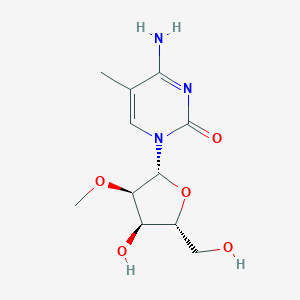
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
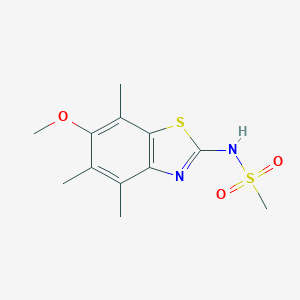
![2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid](/img/structure/B40683.png)


